3,4,5-トリメトキシ安息香酸エチル

概要

説明

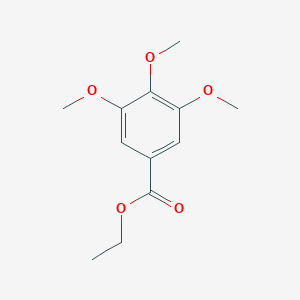

エチルトリメトキシベンゾアート: は、エステル類に属する有機化合物です。安息香酸から誘導され、ベンゼン環に3つのメトキシ基が結合し、エチルエステル官能基が特徴です。この化合物は、有機合成によく使用され、さまざまな分野で幅広い用途があります。

科学的研究の応用

Preparation Methods

Ethyl 3,4,5-trimethoxybenzoate can be synthesized through the esterification of 3,4,5-trimethoxybenzoic acid with ethanol in the presence of an acid catalyst. The general reaction can be summarized as follows:

In industrial settings, continuous flow reactors are often employed to optimize reaction conditions and enhance yield. Solid acid catalysts may also be utilized to improve conversion rates while minimizing environmental impact.

Scientific Research Applications

Ethyl 3,4,5-trimethoxybenzoate has several notable applications across various scientific disciplines:

Chemistry

- Intermediate in Organic Synthesis : The compound serves as an intermediate for synthesizing more complex organic molecules. Its structural features allow it to participate in various chemical reactions.

Biology

- Biochemical Activity : Research indicates that this compound can inhibit melanogenesis by interacting with the enzyme tyrosinase. Studies show that it effectively reduces melanin production in melanoma cells by inhibiting tyrosinase activity .

- Antifungal and Antiparasitic Properties : Ethyl 3,4,5-trimethoxybenzoate has been isolated from plants and shown to possess antifungal properties against Candida albicans and Trichophyton rubrum. It also exhibits antileishmanial activity against Leishmania mexicana, demonstrating potential as a therapeutic agent .

Medicine

- Therapeutic Potential : The compound is being explored for its anti-inflammatory and antimicrobial effects. Its ability to inhibit key enzymes involved in disease processes makes it a candidate for further pharmacological studies .

Industry

- Fragrance and Flavor Production : Due to its unique aromatic profile, ethyl 3,4,5-trimethoxybenzoate is utilized in the production of fragrances and flavors in the cosmetic and food industries .

Case Study 1: Antimelanogenic Effects

A study demonstrated that ethyl 3,4,5-trimethoxybenzoate significantly inhibited tyrosinase activity in melanoma cells. This inhibition led to a marked decrease in melanin production compared to untreated controls. The findings suggest that this compound could be developed into a topical agent for skin lightening treatments .

Case Study 2: Antileishmanial Activity

In research evaluating the efficacy of various compounds against Leishmania mexicana, ethyl 3,4,5-trimethoxybenzoate derivatives showed promising antileishmanial activity with IC50 values comparable to established treatments. The compounds were tested in vitro and demonstrated significant cytotoxicity towards promastigotes of the parasite .

作用機序

エチルトリメトキシベンゾアートの作用機序は、特定の分子標的との相互作用を含みます。エステル基は加水分解され、トリメトキシ安息香酸を放出することができ、これが生物系における酵素や受容体と相互作用する可能性があります。ベンゼン環のメトキシ基も、化合物の反応性と他の分子との相互作用に影響を与える可能性があります。

生化学分析

Biochemical Properties

Ethyl 3,4,5-Trimethoxybenzoate plays a significant role in biochemical reactions, particularly in the inhibition of melanogenesis. It interacts with enzymes such as tyrosinase, which is a key enzyme in the production of melanin. Studies have shown that Ethyl 3,4,5-Trimethoxybenzoate can inhibit the activity of tyrosinase, thereby reducing melanin production in cells . Additionally, this compound exhibits antioxidant properties, interacting with free radicals and reducing oxidative stress in cells .

Cellular Effects

Ethyl 3,4,5-Trimethoxybenzoate has been observed to affect various types of cells and cellular processes. In melanoma cells, it has been shown to decrease melanin production by inhibiting the activity of tyrosinase . This compound also influences cell signaling pathways, particularly those involved in melanogenesis, by reducing the expression levels of tyrosinase protein in α-melanocyte-stimulating hormone (α-MSH)-stimulated cells . Furthermore, Ethyl 3,4,5-Trimethoxybenzoate exhibits antioxidant effects, protecting cells from oxidative damage .

Molecular Mechanism

The molecular mechanism of action of Ethyl 3,4,5-Trimethoxybenzoate involves its interaction with tyrosinase and other biomolecules. By binding to the active site of tyrosinase, it inhibits the enzyme’s activity, leading to a reduction in melanin production . Additionally, this compound can scavenge free radicals, thereby reducing oxidative stress and protecting cellular components from damage . The inhibition of tyrosinase and the antioxidant properties of Ethyl 3,4,5-Trimethoxybenzoate contribute to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 3,4,5-Trimethoxybenzoate have been studied over time to understand its stability and long-term impact on cellular function. It has been observed that the compound remains stable under normal laboratory conditions, with no significant degradation over time . Long-term studies have shown that Ethyl 3,4,5-Trimethoxybenzoate continues to exhibit its inhibitory effects on tyrosinase activity and antioxidant properties, making it a reliable compound for biochemical research .

Dosage Effects in Animal Models

The effects of Ethyl 3,4,5-Trimethoxybenzoate vary with different dosages in animal models. At lower doses, the compound effectively inhibits tyrosinase activity and reduces melanin production without causing any adverse effects . At higher doses, there may be potential toxic effects, including cellular damage and oxidative stress . It is important to determine the optimal dosage to achieve the desired biochemical effects while minimizing any potential toxicity.

Metabolic Pathways

Ethyl 3,4,5-Trimethoxybenzoate is involved in various metabolic pathways, particularly those related to the metabolism of benzoic acid derivatives. It interacts with enzymes and cofactors involved in the breakdown and utilization of these compounds . The compound’s effects on metabolic flux and metabolite levels have been studied to understand its role in cellular metabolism and its potential impact on overall metabolic processes .

Transport and Distribution

Within cells and tissues, Ethyl 3,4,5-Trimethoxybenzoate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness in biochemical reactions .

Subcellular Localization

Ethyl 3,4,5-Trimethoxybenzoate exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

準備方法

合成経路と反応条件: エチルトリメトキシベンゾアートは、酸触媒の存在下、トリメトキシ安息香酸とエタノールをエステル化することにより合成できます。反応は通常、エステル化プロセスを促進するために、混合物を還流条件下で加熱することを伴います。一般的な反応は次のとおりです。

トリメトキシ安息香酸+エタノール酸触媒エチルトリメトキシベンゾアート+水

工業生産方法: 工業的には、エチルトリメトキシベンゾアートの製造には、反応条件を最適化し、収率を高めるために連続フロー反応器を使用する場合があります。 改質粘土などの固体酸触媒の使用は、変換率を向上させ、廃棄物の発生を最小限に抑えることで、環境への影響を軽減できます .

化学反応の分析

反応の種類: エチルトリメトキシベンゾアートは、次のようなさまざまな化学反応を起こします。

加水分解: エチルトリメトキシベンゾアートは、強酸または強塩基の存在下で加水分解し、トリメトキシ安息香酸とエタノールを生成します。

還元: エステル基を還元すると、対応するアルコールが得られます。

置換: ベンゼン環のメトキシ基は、求核置換反応を起こす可能性があります。

一般的な試薬と条件:

加水分解: 酸性または塩基性条件、通常は塩酸または水酸化ナトリウムを使用します。

還元: 水素化リチウムアルミニウム (LiAlH4) やジイソブチルアルミニウムヒドリド (DIBAH) などの還元剤。

置換: ナトリウムメトキシドやカリウムtert-ブトキシドなどの求核剤。

主要な生成物:

加水分解: トリメトキシ安息香酸とエタノール。

還元: トリメトキシベンジルアルコール。

置換: 使用する求核剤に応じて、さまざまな置換トリメトキシベンゾアート。

科学研究における用途

エチルトリメトキシベンゾアートは、科学研究でいくつかの用途があります。

化学: より複雑な有機分子の合成における中間体として使用されます。

生物学: 潜在的な生物活性と生体分子との相互作用について調査されています。

医学: 抗炎症作用や抗菌作用など、潜在的な治療効果について研究されています。

類似化合物との比較

類似化合物:

- メチルトリメトキシベンゾアート

- プロピルトリメトキシベンゾアート

- ブチルトリメトキシベンゾアート

比較: エチルトリメトキシベンゾアートは、特定のエステル基とベンゼン環に3つのメトキシ基が存在することによってユニークです。 この構造は、有機合成や工業プロセスにおける特定の用途に適した独特の化学的および物理的特性をもたらします .

生物活性

Ethyl 3,4,5-trimethoxybenzoate (ETMB) is an organic compound with significant biological activity, particularly noted for its potential therapeutic properties. This article explores its biological mechanisms, effects on various cellular processes, and applications in scientific research.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₆O₅

- Molecular Weight : 240.26 g/mol

- CAS Number : 6178-44-5

- Appearance : White to pale cream powder

- Melting Point : 51.5 - 57.5 °C

- Boiling Point : Approximately 292 °C at 760 mmHg

ETMB is characterized by three methoxy groups attached to a benzoate structure, which enhances its solubility and reactivity compared to similar compounds.

Interaction with Cellular Membranes

ETMB has been shown to interact with anionic phospholipid membranes, influencing membrane-associated biochemical pathways. This interaction may lead to structural changes in phosphatidylserine bilayers, which are crucial for maintaining cellular integrity and function.

Inhibition of Tyrosinase Activity

One of the most significant biological activities of ETMB is its ability to inhibit the enzyme tyrosinase, which plays a key role in melanin synthesis. Research indicates that ETMB can effectively reduce melanin production in melanoma cells by binding to the active site of tyrosinase. This property suggests potential applications in skin whitening and treatment of hyperpigmentation.

Antimicrobial Activity

ETMB has been isolated from various plant sources, including Rauvolfia yunnanensis, and exhibits antimicrobial properties against pathogens such as Candida albicans and Trichophyton rubrum. This suggests its potential use in antifungal treatments .

Antimalarial and Antileishmanial Properties

Recent studies have demonstrated that derivatives of ETMB possess antimalarial and antileishmanial activities. For instance, compounds derived from ETMB showed IC50 values less than 10 µM against malaria parasites in vitro, indicating strong inhibitory effects comparable to established antimalarial drugs like chloroquine . Additionally, these compounds were effective against Leishmania mexicana, suggesting their utility in treating leishmaniasis .

Study on Melanogenesis Inhibition

In a controlled laboratory study, ETMB was administered to melanoma cell lines where it was observed that lower doses significantly inhibited tyrosinase activity without adverse effects. The study concluded that ETMB could be a promising candidate for developing skin-lightening agents.

Antimicrobial Efficacy Assessment

In another investigation focused on antimicrobial efficacy, extracts containing ETMB were tested against various fungal strains. The results indicated that ETMB contributed to the overall antifungal activity of the extracts, with specific attention given to its interaction with fungal cell membranes .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 3,4,5-trimethoxybenzoate | C₁₂H₁₆O₅ | Three methoxy groups; strong tyrosinase inhibitor |

| Methyl 3,4-dimethoxybenzoate | C₉H₁₀O₄ | Two methoxy groups; used in fragrances |

| Propyl 3-methoxybenzoate | C₁₁H₁₄O₃ | One methoxy group; simpler structure |

ETMB's unique structure with three methoxy groups enhances its solubility and biological activity compared to other benzoate derivatives.

特性

IUPAC Name |

ethyl 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-5-17-12(13)8-6-9(14-2)11(16-4)10(7-8)15-3/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOFNBCUGJADBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50282612 | |

| Record name | Ethyl 3,4,5-Trimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ethyl 3,4,5-trimethoxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6178-44-5 | |

| Record name | Ethyl 3,4,5-trimethoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6178-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 26825 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006178445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6178-44-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3,4,5-Trimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3,4,5-trimethoxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

50 - 51 °C | |

| Record name | Ethyl 3,4,5-trimethoxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the sources and potential biological activities of Ethyl 3,4,5-Trimethoxybenzoate?

A1: Ethyl 3,4,5-Trimethoxybenzoate has been isolated from various plant sources, including Anacardium othonianum (Anacardiaceae) leaves [] and Incarvillea delavayi []. Research suggests that Ethyl 3,4,5-Trimethoxybenzoate, along with other compounds like amentoflavone, gallic acid, and protocatechuic acid, may contribute to the antifungal activities of plant extracts against Candida albicans and Trichophyton rubrum []. Further research explores its potential antimelanogenic and antioxidant effects [].

Q2: What is the structural characterization of Ethyl 3,4,5-Trimethoxybenzoate?

A2: Ethyl 3,4,5-Trimethoxybenzoate is an ester derivative of 3,4,5-trimethoxybenzoic acid. While the provided abstracts do not detail specific spectroscopic data, its structure can be inferred:

Q3: Are there any insights into the crystal structure of Ethyl 3,4,5-Trimethoxybenzoate?

A3: While the provided research does not directly analyze the crystal structure of Ethyl 3,4,5-Trimethoxybenzoate, it does investigate its analog, methyl 2,6-trimethoxybenzoate []. This study employed X-ray diffraction (XRD) and revealed details about the molecule's conformation and intermolecular interactions within the crystal lattice, offering potential insights into the structural features of similar compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。